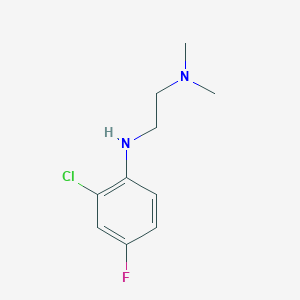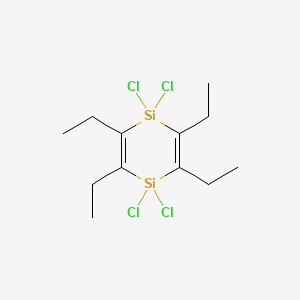
1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetrachloro-2,3,5,6-tetraethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetrachloro-2,3,5,6-tetraethyl- is a unique organosilicon compound characterized by its cyclic structure and the presence of silicon atoms within the ring. This compound is notable for its strong neutral cyclic cross-hyperconjugation, which makes it an interesting subject for research in the field of chemistry .
Vorbereitungsmethoden
The synthesis of 1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetrachloro-2,3,5,6-tetraethyl- involves the photolysis of phenylpentamethyldisilanylacetylene in the presence of [PdCl2(PEt3)2]. This reaction leads to the formation of the desired compound via the dimerization of an initially formed 1-silacyclopropene . The reaction conditions typically include controlled temperature and light exposure to facilitate the photolysis process.
Analyse Chemischer Reaktionen
1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetrachloro-2,3,5,6-tetraethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the silicon atoms or the ethyl groups attached to the ring .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications due to its unique properties. In chemistry, it is used as a building block for designing larger cross-hyperconjugated molecules. Its strong neutral cyclic cross-hyperconjugation makes it valuable for studying electronic interactions between π- and σ-bonded molecular segments In industry, it could be used in the development of advanced materials with specific electronic properties .
Wirkmechanismus
The mechanism of action of 1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetrachloro-2,3,5,6-tetraethyl- involves its ability to engage in strong neutral cyclic cross-hyperconjugation. This interaction occurs between the filled π (C=C) and π (SiR2) group orbitals, leading to unique electronic properties. The molecular targets and pathways involved in this mechanism are primarily related to the electronic structure of the compound and its ability to interact with other molecules through hyperconjugation .
Vergleich Mit ähnlichen Verbindungen
1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetrachloro-2,3,5,6-tetraethyl- can be compared to other similar compounds such as 1,4-disilacyclohexa-2,5-diene with different substituents like methyl or trimethylsilyl groups. These compounds also exhibit cross-hyperconjugation but with varying degrees of electronic interaction and stability. For example, the trimethylsilyl-substituted compound shows stronger neutral cyclic cross-hyperconjugation compared to the chloro-substituted one . Other similar compounds include cyclobutadisilole and 1,6-disilacyclodeca-2,3,4,7,8,9-hexaene, which also exhibit unique electronic properties due to their silicon-containing cyclic structures .
Eigenschaften
CAS-Nummer |
557794-25-9 |
|---|---|
Molekularformel |
C12H20Cl4Si2 |
Molekulargewicht |
362.3 g/mol |
IUPAC-Name |
1,1,4,4-tetrachloro-2,3,5,6-tetraethyl-1,4-disiline |
InChI |
InChI=1S/C12H20Cl4Si2/c1-5-9-10(6-2)18(15,16)12(8-4)11(7-3)17(9,13)14/h5-8H2,1-4H3 |
InChI-Schlüssel |
ZJQNNFGGOJDUJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C([Si](C(=C([Si]1(Cl)Cl)CC)CC)(Cl)Cl)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-{2-Fluoro-4-[hydroxy(phenyl)methyl]phenyl}methanesulfonamide](/img/structure/B14226611.png)
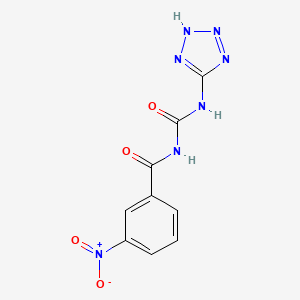
![N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14226626.png)
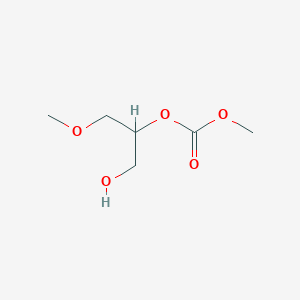
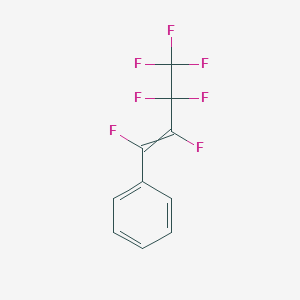
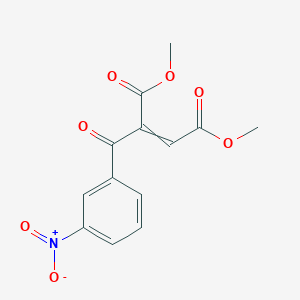
![Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]-](/img/structure/B14226648.png)
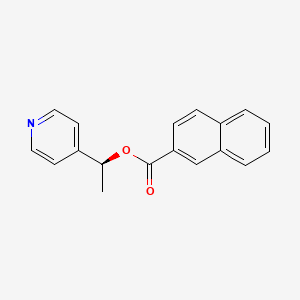
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-](/img/structure/B14226655.png)
![2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine](/img/structure/B14226656.png)
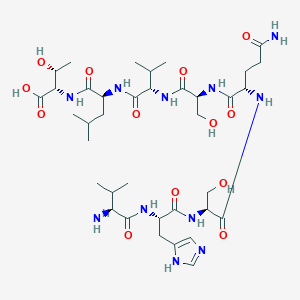
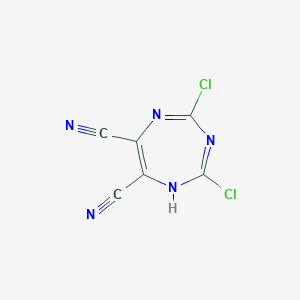
![Ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester](/img/structure/B14226666.png)
